molecular formula C16H18N2O3S B2884954 2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide CAS No. 326888-16-8

2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2884954
CAS No.: 326888-16-8
M. Wt: 318.39
InChI Key: UJWBBIIUVSPTQP-UHFFFAOYSA-N
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Description

2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound characterized by its benzamide and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the reaction of 4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxyethylamine to introduce the N-(2-hydroxyethyl) group.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for scalability and efficiency. This could involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for the reduction of carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide can be utilized to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)benzamide: This compound lacks the thiophene ring and is simpler in structure.

  • 2-Benzamido-N-(2-hydroxyethyl)thiophene-3-carboxamide: This compound has a similar structure but without the methyl groups on the thiophene ring.

Uniqueness: 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the methyl groups on the thiophene ring, which can influence its reactivity and biological activity. These methyl groups can enhance the compound's stability and modify its interaction with biological targets.

Properties

IUPAC Name

2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-11(2)22-16(13(10)15(21)17-8-9-19)18-14(20)12-6-4-3-5-7-12/h3-7,19H,8-9H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWBBIIUVSPTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCO)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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